molecular formula C11H11BrN2O B1526736 5-Bromo-2-(morpholino)benzonitrile CAS No. 1105665-08-4

5-Bromo-2-(morpholino)benzonitrile

Cat. No. B1526736
M. Wt: 267.12 g/mol
InChI Key: IENSJQPUDLLAOI-UHFFFAOYSA-N
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Description

5-Bromo-2-(morpholino)benzonitrile (CAS# 1105665-08-4) is a useful research chemical . It has a molecular weight of 267.12 and a molecular formula of C11H11N2OBr .


Molecular Structure Analysis

The molecule has a structure that contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The InChI key for the molecule is IENSJQPUDLLAOI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid with a melting point of 56 - 59°C . It is slightly soluble in chloroform and methanol . The compound has a topological polar surface area of 36.3Ų and an XLogP3 of 2.1 .

Scientific Research Applications

  • Scientific Field : Physics and Chemistry .
  • Summary of Application : The compound is used in spectroscopic studies and second harmonic generation (SHG) applications .
  • Methods of Application : The equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile has been carried out through quantum mechanical calculations aided by Density Functional Theory (DFT). Geometrical parameters (bond length, bond angle and dihedral angle) are predicted by using DFT levels employing HF/B3LYP methods with 6-311++G (2d,p) as basis set .
  • Results or Outcomes : The FT-IR and FT-Raman spectra of the 5B2MOBN were recorded and analyzed by the same level of theory. Frequency doubling and Second Harmonic Generation (SHG) applications exist in the title molecule, so the Non Liner Optical (NLO) properties were calculated by the same method with different basis sets .

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided .

properties

IUPAC Name

5-bromo-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSJQPUDLLAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732387
Record name 5-Bromo-2-(morpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(morpholino)benzonitrile

CAS RN

1105665-08-4
Record name 5-Bromo-2-(morpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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